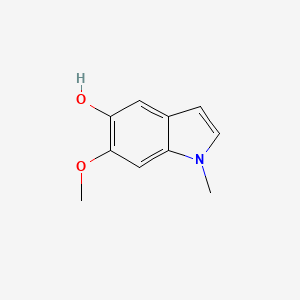

6-Methoxy-1-methyl-1h-indol-5-ol

Description

Properties

IUPAC Name |

6-methoxy-1-methylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-4-3-7-5-9(12)10(13-2)6-8(7)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVZTBFXOGEFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methoxy-1-methyl-1h-indol-5-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another approach involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methoxy-1-methyl-1h-indol-5-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Anticancer Activity

6-Methoxy-1-methyl-1H-indol-5-ol has been investigated for its potential anticancer properties. Research indicates that compounds derived from indoles can inhibit cancer cell proliferation and induce apoptosis. For instance, a study highlighted that a related compound, 2-(6-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, demonstrated protective effects against cisplatin-induced organ damage in rodent models, suggesting a mechanism involving the inhibition of reactive oxygen species (ROS) and inflammation .

Case Study:

A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects. The compound inhibited cell growth and induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Neuroprotective Effects

Indole derivatives are recognized for their neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Data Table: MAO Inhibition Studies

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | <0.1 | MAO-A |

| Clorgyline | 4.9 | MAO-A |

| Safinamide | 50 | MAO-B |

This table summarizes the inhibitory potency of this compound compared to known inhibitors, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Indole derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains.

Case Study:

In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent in combating infections .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related diseases. Research has demonstrated that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Data Table: Antioxidant Activity Assays

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

The table illustrates the scavenging activities of this compound compared to ascorbic acid, underscoring its potential as a natural antioxidant .

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

1-Methyl-1H-indol-5-ol (CAS 13523-92-7)

- Substituents : 1-Me, 5-OH.

- Key Differences : Lacks the 6-methoxy group.

- Properties: The hydroxyl group at position 5 increases polarity, enhancing solubility in polar solvents like water or ethanol . Used as a pharmaceutical intermediate, particularly in synthesizing dyes and bioactive molecules .

5-Methyl-1H-indol-6-ol (CAS 1167056-18-9)

- Substituents : 5-Me, 6-OH.

- Key Differences : Positions of methyl and hydroxyl groups are swapped compared to the target compound.

- Properties :

- Comparison : The hydroxyl at position 6 may increase oxidative susceptibility compared to the methoxy group in the target compound.

6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2)

- Substituents : 5-OH, 6-OMe (indazole core).

- Key Differences : Indazole core (two adjacent nitrogen atoms) vs. indole.

- No explicit data on biological activity, but indazole derivatives are common in kinase inhibitors .

- Comparison : The indazole core may confer greater metabolic stability but alter electronic properties compared to the indole-based target compound.

3-Methyl-1H-indol-5-ol (CAS 1125-40-2)

- Substituents : 3-Me, 5-OH.

- Key Differences : Methyl at position 3 instead of 1.

- Properties :

- Comparison : The substitution at position 3 shifts the molecule’s reactivity profile compared to the target compound’s 1-methyl group.

Data Table: Structural and Functional Comparison

Key Research Findings

- Steric Considerations : The 1-methyl group in the target compound reduces steric hindrance at position 3, a site often modified in drug design, compared to 3-methyl analogs .

- Biological Relevance : Hydroxyl-containing indoles (e.g., 5-hydroxy derivatives) are frequently associated with radical-scavenging activity, as seen in ischemia treatment studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-1-methyl-1H-indol-5-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves indole ring functionalization. For example, describes a CuI-catalyzed coupling reaction in PEG-400:DMF (2:1) at room temperature, followed by extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc:hexanes). Yield optimization requires controlling solvent ratios, catalyst loading (e.g., 1.15 g CuI in ), and reaction time. Purity can be validated using TLC (Rf = 0.33) and HPLC. Stability during synthesis is critical, as indole derivatives degrade under prolonged exposure to light or heat .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C), HRMS, and X-ray crystallography. demonstrates ¹H NMR (DMSO-d6, δ 8.53 ppm for indole NH) and ¹³C NMR (δ 124.3 ppm for aromatic carbons). For crystalline samples, X-ray diffraction with SHELXTL ( ) or SHELXL ( ) software ensures precise bond-length validation (e.g., C–C bond accuracy ±0.003 Å in ). HRMS (FAB-HRMS m/z 335.1497 [M+H]⁺ in ) confirms molecular weight .

Advanced Research Questions

Q. How do conflicting NMR or crystallographic data arise in indole derivatives, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies may stem from tautomerism, solvent effects, or impurities. For example, reports a singlet at δ 8.53 ppm for NH, but solvent polarity (DMSO vs. CDCl3) or trace water can shift peaks. Crystallographic refinement using SHELXL ( ) with high-resolution data (R factor <0.05) minimizes errors. If conflicting bond angles occur (e.g., C5–O2–C6 in ), re-measurement with low-temperature crystallography or DFT calculations is advised .

Q. What in vitro assays are suitable for studying the receptor-binding affinity of this compound, given its structural similarity to serotonin analogs?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-serotonin) on transfected HEK293 cells expressing 5-HT receptors (). Dose-response curves (0.1–100 µM) can determine IC₅₀ values. For metabolic stability, incubate with liver microsomes and quantify via LC-MS. highlights UDP-glucuronosyltransferase interactions, so phase II metabolism assays are critical .

Q. How does the methoxy group at position 6 influence the compound’s stability under physiological conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. notes that methoxy-substituted indoles undergo oxidative demethylation (via CYP450 enzymes) to form quinone intermediates. Mass spectrometry identifies degradation products (e.g., m/z 177.0653 for demethylated species). Adjusting pH (5–7) and using antioxidants (e.g., BHT) in formulations reduces degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.